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Executive Summary

Extracellular matrix (ECM) remodeling is a critical pathological feature of fibrotic diseases,
including metabolic dysfunction-associated steatohepatitis (MASH). Fibroblast Activation
Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissue, is a
key driver of this process. AZD2389, a potent and selective oral inhibitor of FAP, has emerged
as a promising therapeutic candidate for MASH by modulating ECM turnover. This technical
guide provides an in-depth overview of the mechanism of action of AZD2389, supported by
preclinical data, experimental methodologies, and visualization of the associated signaling
pathways.

Introduction: The Role of FAP in Extracellular Matrix
Dynamics

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease with both
dipeptidyl peptidase and endopeptidase activity.[1][2] Under physiological conditions, its
expression is low in most adult tissues. However, in the context of tissue injury and fibrosis,
FAP expression is significantly upregulated on activated hepatic stellate cells (HSCs) and
fibroblasts.[1][3]
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FAP contributes to ECM remodeling through the cleavage of several key proteins involved in
matrix deposition and turnover, including:

» Collagens: FAP exhibits gelatinase activity, cleaving denatured type | collagen, a primary
component of the fibrotic scar.[4][5][6][7]

e 02-Antiplasmin (02-AP): FAP cleaves and inactivates a2-AP, a primary inhibitor of plasmin.
This leads to reduced fibrinolysis and promotes fibrin deposition, a key event in fibrosis.[8][9]
[10][11][12][13]

o Fibroblast Growth Factor 21 (FGF21): FAP-mediated cleavage inactivates FGF21, a
metabolic regulator with protective effects against liver steatosis, inflammation, and fibrosis.
[B1[14][15]

By targeting FAP, AZD2389 aims to inhibit these pathological processes and restore normal
ECM homeostasis.

AZD2389: A Potent and Selective FAP Inhibitor

AZD2389 is an orally active small molecule that acts as a reversible and competitive inhibitor of
FAP.[15] Preclinical development focused on optimizing FAP potency, bioavailability, and
selectivity against other members of the serine protease family, such as dipeptidyl peptidase-4
(DPP4) and prolyl endopeptidase (PREP).[16]

Potency and Selectivity

AZD2389 demonstrates high potency for FAP. While a comprehensive public selectivity panel
is not available, it is described as highly selective against other serine proteases.[15]

Parameter Value Species Reference
IC50 (FAP) 0.08 nM Not Specified [15]
Plasma IC50 (FAP) 0.5nM Murine [15]
Plasma IC50 (FAP) 0.4 nM Cynomolgus Monkey [15]

Preclinical Efficacy of AZD2389 in a MASH Model
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A key preclinical study evaluated the therapeutic potential of AZD2389 in a diet-induced,
biopsy-confirmed MASH model in cynomolgus monkeys.[16]

Quantitative Data from Cynomolgus Monkey MASH
Study

The study involved the administration of AZD2389 (n=25) or a vehicle (n=20) for 29 weeks.[16]
The results demonstrated significant improvements in liver pathology and biomarkers of ECM
remodeling.

Table 1: Effects of AZD2389 on Liver Histology and Biomarkers in a Cynomolgus Monkey
MASH Model
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AZD2389
Parameter Treatment Vehicle Group p-value Reference
Group
Improvement in ) )
_ _ _ 16% of animals 5% of animals p=0.01
Liver Fibrosis
Improvement in
MASLD Activity 48% of animals 20% of animals p=0.0008
Score
Improvement in ]
) 44% of animals Not Reported Not Reported [15]
Steatosis
Increase in Intact ) )
] ) 34% increase 6% increase Not Reported
o2-Antiplasmin
Increase in o
Statistically o
Intact/Total o No Significant
) Significant p=0.036
FGF21 Ratio Change
Increase
(Week 4)
Increase in o
Statistically o
Intact/Total o No Significant
) Significant p=0.029
FGF21 Ratio Change
Increase
(Week 29)
o Statistically o
Reduction in o No Significant
Significant p=0.0005 [15]
Plasma Pro-C3 ) Change
Reduction

Experimental Protocols
Cynomolgus Monkey Model of MASH

e Animal Model: Cynomolgus monkeys.

 Induction of MASH: While the specific diet composition is not publicly disclosed, it is
described as a diet-induced, biopsy-confirmed MASH model with F1/F2 fibrosis.[16] Such
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models typically involve a high-fat, high-cholesterol, and/or high-fructose diet for an extended
period to induce the desired pathology.

o Treatment: Oral administration of AZD2389 or vehicle. The exact dosage used in the study is

not publicly available.
e Duration: 29 weeks.[16]
e Assessments:

o Liver Histology: Baseline and end-of-treatment biopsies were scored by an expert
pathologist using the NASH CRN scoring criteria.[16]

o Biomarkers: Plasma levels of FAP activity, intact and total a2-antiplasmin, and intact and
total FGF21 were monitored throughout the study.[16]

Histological Analysis: NASH CRN Scoring System

The NAFLD Activity Score (NAS) is a composite score based on the grading of three
histological features:

o Steatosis: (0-3) based on the percentage of hepatocytes containing fat vacuoles.
e Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.

o Hepatocyte Ballooning: (0-2) based on the presence and prominence of ballooned
hepatocytes.

The NAS ranges from 0 to 8, with a score of =5 being strongly correlated with a diagnosis of
"definite NASH".

Biochemical Assays (General Protocols)

o FAP Activity Assay: Typically a fluorogenic assay using a specific FAP substrate (e.g., Ala-
Pro-AMC). The cleavage of the substrate by FAP releases a fluorescent molecule (AMC),
and the rate of fluorescence increase is proportional to FAP activity.
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e 02-Antiplasmin ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure
the concentration of intact a2-antiplasmin in plasma. This typically involves capture and
detection antibodies specific to the intact form of the protein.

o FGF21 ELISA: A sandwich ELISA is used to quantify the levels of intact and total FGF21 in
plasma samples.

Signaling Pathways and Experimental Workflow

FAP-Mediated Extracellular Matrix Remodeling in Liver
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Caption: FAP signaling in liver fibrosis and the inhibitory action of AZD2389.

Experimental Workflow for Preclinical Evaluation of
AZD2389
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Caption: Workflow for the preclinical MASH study of AZD2389.
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Conclusion

AZD2389 represents a targeted therapeutic approach for MASH by specifically inhibiting FAP, a
key enzyme in the pathological remodeling of the extracellular matrix. Preclinical data strongly
support its efficacy in improving liver fibrosis and steatosis. The ongoing clinical development of
AZD2389 will be crucial in determining its role in the future treatment landscape for fibrotic liver
diseases. This technical guide provides a foundational understanding of the scientific rationale
and preclinical evidence supporting the development of AZD2389.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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